molecular formula C21H17NO4 B4988859 N-(4-phenoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide CAS No. 6190-90-5

N-(4-phenoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

Cat. No. B4988859
CAS RN: 6190-90-5
M. Wt: 347.4 g/mol
InChI Key: IOUKAASEODZPSG-UHFFFAOYSA-N
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Description

N-(4-phenoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide, also known as CP-47,497, is a synthetic cannabinoid that was first synthesized in 1994. It is a potent agonist of the cannabinoid receptor CB1 and has been used extensively in scientific research to study the function of the endocannabinoid system.

Mechanism of Action

N-(4-phenoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is a potent agonist of the cannabinoid receptor CB1. When it binds to the CB1 receptor, it activates a signaling pathway that leads to the release of neurotransmitters such as dopamine and serotonin. This activation of the CB1 receptor is responsible for the psychoactive effects of cannabinoids such as THC.
Biochemical and Physiological Effects:
N-(4-phenoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have a variety of biochemical and physiological effects. It has been shown to decrease pain perception, increase appetite, and produce a feeling of euphoria. It has also been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells.

Advantages and Limitations for Lab Experiments

N-(4-phenoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has several advantages for use in lab experiments. It is a potent agonist of the CB1 receptor and produces well-defined effects, making it useful for studying the function of the endocannabinoid system. However, it also has some limitations. It is a synthetic compound and may not accurately reflect the effects of naturally occurring cannabinoids. Additionally, it is a potent psychoactive compound and must be handled with care.

Future Directions

There are several future directions for research on N-(4-phenoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide. One area of interest is the potential therapeutic applications of cannabinoids in the treatment of various diseases. N-(4-phenoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been shown to have anti-inflammatory effects and to inhibit the growth of cancer cells, suggesting that it may have potential as a treatment for inflammatory diseases and cancer. Another area of interest is the role of the endocannabinoid system in addiction. N-(4-phenoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been used to study the effects of cannabinoids on addiction and may provide insights into the development of new treatments for addiction. Finally, research on the safety and toxicity of N-(4-phenoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide is needed to ensure that it can be used safely in scientific research.

Synthesis Methods

The synthesis of N-(4-phenoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide involves several steps, including the reaction of 4-bromophenol with 4-fluoronitrobenzene to form 4-(4-fluoronitrophenoxy)phenol. This compound is then reduced to 4-(4-fluoronitrophenoxy)aniline, which is subsequently reacted with 2,3-dihydro-1,4-benzodioxine-2-carboxylic acid to form N-(4-phenoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide.

Scientific Research Applications

N-(4-phenoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide has been used extensively in scientific research to study the function of the endocannabinoid system. It has been used to investigate the role of CB1 receptors in pain perception, appetite regulation, and addiction. It has also been used to study the effects of cannabinoids on the immune system and to investigate the potential therapeutic applications of cannabinoids in the treatment of various diseases.

properties

IUPAC Name

N-(4-phenoxyphenyl)-2,3-dihydro-1,4-benzodioxine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17NO4/c23-21(20-14-24-18-8-4-5-9-19(18)26-20)22-15-10-12-17(13-11-15)25-16-6-2-1-3-7-16/h1-13,20H,14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IOUKAASEODZPSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(OC2=CC=CC=C2O1)C(=O)NC3=CC=C(C=C3)OC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40387443
Record name AC1MF7CG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-phenoxyphenyl)-2,3-dihydro-1,4-benzodioxine-2-carboxamide

CAS RN

6190-90-5
Record name AC1MF7CG
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40387443
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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